EPZ005687

Description

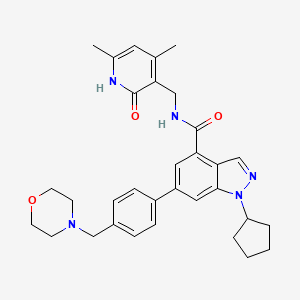

inhibits EZH2 protein; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIBZSZLMJDVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733849 | |

| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396772-26-1 | |

| Record name | 1-Cyclopentyl-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396772-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EPZ-5687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396772261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPZ-5687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ4LD5KG1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of EPZ005687 in Lymphoma: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in normal germinal center (GC) B-cell development by mediating gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] In certain malignancies, particularly non-Hodgkin lymphomas such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), EZH2 is frequently overexpressed or harbors gain-of-function mutations.[3][4] These mutations, commonly occurring at Tyr641 and Ala677, lead to aberrant hypermethylation of H3K27, resulting in the repression of tumor suppressor genes and promoting lymphomagenesis.[1][2][5] EPZ005687 is a potent and selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2, which has shown significant anti-tumor activity in preclinical models of lymphoma, particularly those harboring EZH2 mutations.[5][6] This guide provides a detailed overview of the mechanism of action of this compound in lymphoma, supported by quantitative data, experimental protocols, and visual diagrams.

Data Presentation

Biochemical and Cellular Potency of this compound

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 24 nM | Wild-Type EZH2 | Cell-free enzymatic assay | [5] |

| IC50 | 54 ± 5 nM | PRC2 Complex | Cell-free enzymatic assay | |

| Selectivity | >500-fold | vs. 15 other protein methyltransferases | Biochemical assays | [5] |

| Selectivity | 50-fold | vs. EZH1 | Biochemical assays | [5] |

Table 1: Biochemical activity and selectivity of this compound.

Cellular Activity of this compound in Lymphoma Cell Lines

The anti-proliferative effects of this compound are particularly pronounced in lymphoma cell lines with EZH2 mutations.

| Cell Line | EZH2 Status | Proliferation IC50 | H3K27me3 Inhibition IC50 | Reference |

| WSU-DLCL2 | Y641F | 0.4 µM (11 days) | 9 nM (4 days) | [7] |

| Pfeiffer | A677G | Not specified | Not specified | [6] |

| OCI-LY19 | Wild-Type | >25 µM (11 days) | Not specified | [6] |

| KARPAS-422 | Y641N | 4.8 nM (GSK126) | Not specified | [3] |

| SU-DHL-6 | Y641N | Not specified | Not specified | [8] |

Table 2: Cellular activity of this compound and other EZH2 inhibitors in various lymphoma cell lines. Note: Some data points for other EZH2 inhibitors are included for context.

Effects of this compound on Cell Cycle and Apoptosis

This compound treatment leads to cell cycle arrest and apoptosis, primarily in EZH2-mutant lymphoma cells.

| Cell Line | Treatment Concentration | Effect on Cell Cycle | Apoptosis Induction | Reference |

| WSU-DLCL2 | 0.2 - 6 µM | Dose-dependent G1 arrest | Increase in sub-G1 population at higher doses | [4][9] |

| U937 | 0.5 - 10 µM | G1 phase blocking | Dose-dependent increase in apoptosis | [10][11] |

Table 3: Impact of this compound on cell cycle progression and apoptosis in lymphoma cell lines.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

References

- 1. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Effects of H3K27 methylation inhibitor this compound on apoptosis, proliferation and cell cycle of U937 cells and normal CD34 positive cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Tazemetostat: A Selective EZH2 Inhibitor Blocking H3K27 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors. This has led to the development of targeted therapies aimed at inhibiting EZH2's catalytic activity.

Tazemetostat (formerly EPZ-6438) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2. It competitively inhibits the S-adenosylmethionine (SAM) binding pocket of both wild-type and mutant forms of EZH2, leading to a global reduction in H3K27me3 levels. This, in turn, results in the de-repression of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of Tazemetostat, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Data Presentation

Pharmacological and Pharmacokinetic Properties of Tazemetostat

The following tables summarize the key in vitro and clinical pharmacokinetic parameters of Tazemetostat.

| Parameter | Value | Reference(s) |

| Mechanism of Action | Selective, SAM-competitive inhibitor of EZH2 | [1] |

| Ki (Wild-Type EZH2) | 2.5 nM | [1] |

| IC50 (Wild-Type EZH2) | 11 nM (peptide assay), 16 nM (nucleosome assay) | [1] |

| Selectivity vs. EZH1 | >50-fold | [1] |

| Selectivity vs. other HMTs | >500-fold | [1] |

Table 1: In Vitro Pharmacological Profile of Tazemetostat

| Parameter | Value (at 800 mg BID) | Reference(s) |

| Absolute Bioavailability | ~33% | [2] |

| Tmax (median) | 1-2 hours | [2] |

| Cmax (steady state) | 829 ng/mL | [2] |

| AUC0-12h (steady state) | 3340 ng·h/mL | [2] |

| Volume of Distribution (Vd/F) | 1230 L | [2] |

| Protein Binding | 88% | [2] |

| Metabolism | Primarily by CYP3A4 | [2] |

| Elimination Half-life (t1/2) | 3.1 hours | [2] |

| Excretion | 79% in feces, 15% in urine | [2] |

Table 2: Clinical Pharmacokinetic Parameters of Tazemetostat in Adult Patients

| Cell Line | EZH2 Status | Proliferation IC50 (11-day assay) | Reference(s) |

| KARPAS-422 | Y641N | 0.004 µM | [3] |

| Pfeiffer | Y641F | 0.009 µM | [3] |

| SU-DHL-6 | Y641N | 0.011 µM | [3] |

| WSU-DLCL2 | Y641F | 0.018 µM | [3] |

| OCI-LY19 | Wild-Type | 4.9 µM | [3] |

| SU-DHL-4 | Wild-Type | 7.7 µM | [3] |

| Toledo | Wild-Type | 11.2 µM | [3] |

Table 3: Anti-proliferative Activity of Tazemetostat in Lymphoma Cell Lines

| Dose Level (mg BID) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Recommended Phase 2 Dose (RP2D) | Reference(s) |

| 100 | 3 | 0 | Not Determined | [4] |

| 200 | 3 | 0 | Not Determined | [4] |

| 400 | 7 | 0 | Not Determined | [4] |

| 800 | 7 | 0 | 800 mg BID | [4] |

| 1600 | 7 | 1 (Grade 4 Thrombocytopenia) | Not Recommended | [4] |

Table 4: Dose Escalation and Recommended Phase 2 Dose of Tazemetostat in a Phase 1 Study

Experimental Protocols

In Vitro EZH2 Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the enzymatic activity of EZH2 and assess the inhibitory potential of compounds like Tazemetostat.[5][6]

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48)

-

Histone H3 peptide (e.g., corresponding to amino acids 21-44) or reconstituted mononucleosomes as substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

Tazemetostat or other test compounds dissolved in DMSO

-

Scintillation cocktail and a microplate scintillation counter

-

96-well microplate

Procedure:

-

Prepare Reaction Mix: In a 96-well plate, prepare the reaction mixture containing the assay buffer, PRC2 complex (e.g., 5 nM), and the histone substrate (e.g., 1 µM H3 peptide or 200 nM nucleosomes).

-

Add Inhibitor: Add varying concentrations of Tazemetostat (or DMSO as a vehicle control) to the reaction wells. A typical concentration range for Tazemetostat would be from 0.1 nM to 10 µM.

-

Initiate Reaction: Start the reaction by adding [3H]-SAM to a final concentration of 1 µM. The total reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).

-

Measure Incorporation: Transfer the reaction mixture to a filter plate (e.g., glass fiber), wash extensively with 0.5% TCA to remove unincorporated [3H]-SAM, and dry the plate.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each Tazemetostat concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for H3K27me3

This protocol is used to assess the cellular effect of Tazemetostat on the global levels of H3K27me3.

Materials:

-

Cell lines of interest treated with Tazemetostat or vehicle control

-

RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an anti-total Histone H3 antibody following the same procedure from step 7.

-

Data Analysis: Quantify the band intensities for H3K27me3 and total H3. The ratio of H3K27me3 to total H3 is then calculated to determine the relative change in H3K27me3 levels upon Tazemetostat treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3

This protocol allows for the genome-wide mapping of H3K27me3 marks to identify genes directly affected by EZH2 inhibition.[7][8][9][10]

Materials:

-

Cells treated with Tazemetostat or vehicle control

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers (e.g., for cell lysis, nuclear lysis)

-

Sonicator (e.g., Bioruptor)

-

Anti-H3K27me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

-

Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody or control IgG overnight at 4°C.

-

Capture and Washing: Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of H3K27me3 enrichment. Compare the H3K27me3 profiles between Tazemetostat-treated and control samples to identify differential peaks. Perform downstream analyses such as peak annotation to genes and pathway analysis.

Signaling Pathways and Experimental Workflows

EZH2 Core Signaling Pathway

EZH2, as the catalytic core of the PRC2 complex, mediates gene silencing through the trimethylation of H3K27. This activity is crucial for maintaining cellular identity and regulating developmental processes.

Caption: Core mechanism of EZH2-mediated gene silencing and its inhibition by Tazemetostat.

Experimental Workflow for Evaluating Tazemetostat Activity

The following diagram illustrates a typical experimental workflow to characterize the effects of Tazemetostat from in vitro enzymatic assays to cellular and genome-wide analyses.

Caption: Experimental workflow for characterizing the activity of Tazemetostat.

EZH2 and Downstream Signaling Pathways

EZH2 has been shown to interact with and regulate several key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways. Inhibition of EZH2 can therefore have broader effects beyond direct gene silencing.[11][12]

Caption: Crosstalk of EZH2 with the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.

Conclusion

Tazemetostat represents a significant advancement in the field of epigenetic therapy, offering a targeted approach for cancers dependent on EZH2 activity. Its selective inhibition of EZH2 leads to a reduction in H3K27 methylation, reactivation of tumor suppressor genes, and subsequent anti-tumor effects. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the broader impact of EZH2 inhibition on cancer signaling pathways. A thorough understanding of these aspects is crucial for the continued development and optimal clinical application of Tazemetostat and other EZH2 inhibitors. Further research is ongoing to explore the full therapeutic potential of Tazemetostat, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. diagenode.com [diagenode.com]

- 10. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

EPZ005687: A Technical Guide for the Investigation of EZH2 Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of EPZ005687, a pivotal chemical probe used to investigate the role of Enhancer of Zeste Homolog 2 (EZH2) in cancers harboring specific gain-of-function mutations. We will delve into its mechanism of action, selectivity, and its application in key experimental models, providing detailed protocols and structured data to facilitate further research and drug development efforts.

Introduction: EZH2 and its Role in Cancer

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] The primary function of PRC2 is to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), with H3K27 trimethylation (H3K27me3) being a hallmark of transcriptionally silenced chromatin.[1][2][3]

In normal development, EZH2 plays a crucial role in regulating gene expression to maintain cellular identity.[2] However, its dysregulation is a common feature in many cancers.[1][2] This can occur through overexpression, which is associated with poor prognosis in solid tumors like prostate and breast cancer, or through specific genetic mutations.[1][4]

Somatic, heterozygous, gain-of-function point mutations in the EZH2 catalytic SET domain have been identified in a significant percentage of non-Hodgkin's lymphomas (NHL), particularly germinal center B-cell diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[4][5] The most common of these mutations occur at tyrosine 641 (Y641) and alanine 677 (A677).[4][6][7] These mutations alter the substrate specificity of the enzyme, leading to an overall increase in global H3K27 hypertrimethylation, which is believed to drive lymphomagenesis by silencing tumor suppressor genes.[4][8][9] This dependency on the enzymatic activity of mutant EZH2 for proliferation and survival creates a therapeutic vulnerability.[6][7]

This compound: A Potent and Selective EZH2 Inhibitor

This compound was one of the first potent, selective, S-adenosyl-methionine (SAM)-competitive small molecule inhibitors of EZH2.[2][7] It acts by binding to the SAM pocket within the EZH2 SET domain, directly competing with the natural methyl donor and thus inhibiting the enzyme's methyltransferase activity.[10] Its discovery and characterization provided a critical tool for validating the hypothesis that cancers with EZH2-activating mutations are dependent on its catalytic activity.[6][7]

Mechanism of Action Pathway

Caption: Mechanism of EZH2-mediated gene silencing and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, demonstrating its potency, selectivity, and specific activity against mutant EZH2-bearing cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Mutation Status | Ki (nM) | IC50 (nM) |

| EZH2 | Wild-Type | 24 | 54 |

| EZH2 | Y641F | ~48 (2-fold > WT) | - |

| EZH2 | A677G | ~4.4 (5.4-fold < WT) | - |

| EZH1 | Wild-Type | ~1200 (50-fold > WT EZH2) | - |

Data compiled from multiple sources.[6][7][10][11]

Table 2: Selectivity of this compound

| Enzyme Class | Selectivity vs. EZH2 (Wild-Type) |

| EZH1 | ~50-fold |

| Other Protein Methyltransferases (15 total) | >500-fold |

Data compiled from multiple sources.[1][2][7]

Table 3: Cellular Activity of this compound in Lymphoma Cell Lines

| Cell Line | EZH2 Genotype | Proliferation IC50 (µM) | Lethal Concentration (LCC) (µM) |

| OCI-LY19 | Wild-Type | > 8.3 | > 10 |

| WSU-DLCL2 | Y641F (Heterozygous) | 3.9 | 4.8 |

| Pfeiffer | A677G (Heterozygous) | 0.25 | 0.49 |

Data from 11-day proliferation assays.[6][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize this compound.

Biochemical Enzyme Activity Assay (Radiometric)

This protocol is used to determine the IC50 and Ki of an inhibitor against the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (wild-type or mutant).

-

This compound.

-

Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20.[10]

-

Substrates: S-[3H]-adenosyl-L-methionine ([3H]-SAM), unlabeled SAM, and a biotinylated histone H3 (21-44) peptide.[10]

-

Stop Solution: 600 µM unlabeled SAM.[10]

-

384-well FlashPlate.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a dilution in Assay Buffer.

-

In a 384-well plate, add 40 µL of 5 nM PRC2 complex to each well.[10]

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at room temperature.[10]

-

Initiate the reaction by adding 10 µL of a substrate mix containing [3H]-SAM, unlabeled SAM, and the H3 peptide substrate.[10] Final concentrations should be at their respective Km values.

-

Incubate for 90 minutes at room temperature.[10]

-

Quench the reaction by adding 10 µL of Stop Solution.[10]

-

Transfer the reaction mixture to a 384-well FlashPlate, which captures the biotinylated peptide.

-

Wash the plate to remove unbound [3H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate percent inhibition relative to vehicle controls and fit the data to a four-parameter equation to determine the IC50. Ki values are typically determined using the Cheng-Prusoff equation.

Caption: Workflow for a radiometric biochemical enzyme activity assay.

Cell Proliferation / Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines over time.

Materials:

-

Lymphoma cell lines (e.g., OCI-LY19, WSU-DLCL2, Pfeiffer).

-

Complete cell culture medium.

-

This compound.

-

96-well cell culture plates.

-

A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP).

-

Luminometer.

Procedure:

-

Seed cells in 96-well plates at a predetermined optimal density for logarithmic growth over the assay period (e.g., 11 days).[6][12]

-

Prepare serial dilutions of this compound in culture medium and add to the plates. Include a vehicle control (DMSO).

-

Culture the cells for the desired time course (e.g., 11 days).[6][12]

-

On days 4 and 7, count the cells, centrifuge, and resuspend in fresh medium containing the appropriate concentration of this compound, then re-plate at the original seeding density.[10] This step is crucial for long-term assays to prevent overgrowth and nutrient depletion.

-

At each time point (e.g., days 0, 4, 7, 11), remove a plate for analysis.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions (e.g., add a volume of CellTiter-Glo® equal to the culture volume).[13]

-

Mix and incubate to lyse cells and stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

Plot viable cell counts (relative luminescence units) over time for each concentration. Calculate the IC50 (concentration causing 50% inhibition of proliferation) and LCC (lowest concentration causing cytotoxicity) at the final time point.[6][12]

Caption: Workflow for a long-term cell proliferation assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide locations of H3K27me3 and assess how these are altered by EZH2 inhibition.

Materials:

-

Cells treated with this compound or vehicle.

-

Formaldehyde (for crosslinking).

-

Glycine (to quench crosslinking).

-

Lysis buffers.

-

Sonicator or micrococcal nuclease (for chromatin shearing).

-

H3K27me3-specific antibody (e.g., Millipore 07-449).[3]

-

Control IgG antibody.[3]

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for NGS library preparation.

-

High-throughput sequencer.

Procedure:

-

Crosslinking: Treat cells (approx. 2 x 10^7 per IP) with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.[3]

-

Cell Lysis & Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Set aside a small fraction of the lysate as an "input" control.[3]

-

Incubate the remaining lysate overnight at 4°C with the H3K27me3 antibody or a control IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads multiple times with stringent buffers to remove non-specifically bound chromatin.

-

Elution & Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Library Preparation & Sequencing: Prepare a sequencing library from the ChIP and input DNA. Sequence the libraries on a high-throughput platform.

-

Data Analysis: Align reads to a reference genome. Use peak-calling software (e.g., MACS2 with the --broad option or SICER for diffuse marks like H3K27me3) to identify regions of enrichment compared to the input control.[14] Analyze differential enrichment between this compound-treated and control samples.

Caption: Workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.

In Vivo Application and Clinical Translation

While this compound was a groundbreaking tool compound, it had pharmacokinetic properties unsuitable for in vivo use.[8] Its successor, EPZ-6438 (tazemetostat), was developed with improved drug-like properties, including oral bioavailability.[8][9] Preclinical studies using EPZ-6438 in mouse xenograft models of EZH2-mutant NHL demonstrated dose-dependent tumor growth inhibition, including complete and sustained tumor regressions.[8] These regressions correlated with a reduction of H3K27me3 levels in the tumors.[8] These pivotal preclinical findings, which built upon the validation provided by this compound, directly led to the clinical development and eventual FDA approval of tazemetostat for certain patients with follicular lymphoma.[15]

Conclusion

This compound has been an indispensable chemical probe in the study of EZH2-mutant cancers. Its high potency and selectivity enabled researchers to unequivocally demonstrate the "oncogene addiction" of certain lymphomas to the catalytic activity of mutant EZH2. The data generated using this compound and the experimental workflows it enabled were foundational to the development of clinically successful EZH2 inhibitors. This guide provides the core data and methodologies associated with this compound to support ongoing research into the epigenetic drivers of cancer and the development of next-generation targeted therapies.

References

- 1. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin -Biomedical Science Letters | Korea Science [koreascience.kr]

- 15. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

EPZ005687: A Chemical Probe for Interrogating PRC2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EPZ005687, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This compound serves as a critical chemical probe for elucidating the biological functions of PRC2 and for validating EZH2 as a therapeutic target in various disease contexts, particularly in cancers with specific genetic alterations. This document details the mechanism of action of this compound, presents its biochemical and cellular activities in structured tables, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction to this compound and PRC2

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a crucial role in maintaining gene expression patterns, thereby governing cell identity and development.[1] The core components of the PRC2 complex are EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[2][3] EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27).[1][4] H3K27 trimethylation (H3K27me3) is a hallmark of transcriptionally silent chromatin, and its aberrant regulation is implicated in numerous human cancers.[4][5]

This compound is a potent and highly selective inhibitor of EZH2.[2][6] It acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SET domain of EZH2 and preventing the transfer of methyl groups to H3K27.[6][7] Its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, makes it an invaluable tool for specifically probing PRC2-EZH2 function.[2] This guide will delve into the technical details of using this compound as a chemical probe.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Enzyme | Notes |

| Ki | 24 nM | Wild-type EZH2 | S-adenosylmethionine (SAM)-competitive inhibition.[2][6] |

| IC50 | 54 ± 5 nM | PRC2 Complex | Concentration-dependent inhibition of PRC2 enzymatic activity.[2][6] |

| Selectivity | >50-fold vs. EZH1 | EZH1 | Demonstrates significant selectivity for EZH2 over its homolog EZH1.[2] |

| Selectivity | >500-fold vs. 15 other Protein Methyltransferases | Various PMTs | Highly selective against a panel of other histone and protein methyltransferases.[2][6] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | IC50 / Observation |

| H3K27 Methylation | WSU-DLCL2 (EZH2 Y641F mutant) | Reduction of global H3K27me3 levels | Concentration-dependent reduction.[2] |

| Proliferation | EZH2 mutant lymphoma cells | Decreased cell proliferation | More pronounced effect in mutant vs. wild-type EZH2 cells.[2] |

| Apoptosis | U937 cells | Induction of apoptosis | Dose-dependent increase in apoptosis.[2] |

| Cell Cycle | WSU-DLCL2 cells | G1 phase arrest | Induction of G1 phase block and a decrease in the S phase population.[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

Biochemical Histone Methyltransferase (HMT) Assay

This protocol describes a radiometric assay to determine the in vitro potency of this compound against the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48)

-

This compound

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

Biotinylated histone H3 (1-25) peptide substrate

-

Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20

-

Stop Solution: 5 mM SAH (S-adenosyl-L-homocysteine) in assay buffer

-

Streptavidin-coated FlashPlate®

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of PRC2 complex (e.g., 4 nM final concentration) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a substrate mix containing biotinylated H3 peptide (e.g., 0.5 µM final concentration), unlabeled SAM (e.g., 0.2 µM final concentration), and [³H]-SAM (e.g., 0.3 µM final concentration) in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the substrate mix to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Transfer 25 µL of the reaction mixture to a streptavidin-coated FlashPlate®.

-

Incubate for 30 minutes to allow the biotinylated peptide to bind to the plate.

-

Wash the plate according to the manufacturer's instructions.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., WSU-DLCL2)

-

Complete cell culture medium

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C and 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 or 72 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to PRC2 function and the experimental investigation of its inhibitors.

Caption: PRC2 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing an EZH2 inhibitor.

Conclusion

This compound stands as a cornerstone chemical probe for the study of PRC2 biology. Its high potency and selectivity enable researchers to dissect the specific roles of EZH2-mediated H3K27 methylation in both normal physiology and disease states. The data and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel therapeutic strategies targeting the PRC2 complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PRC2 - Wikipedia [en.wikipedia.org]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. opastpublishers.com [opastpublishers.com]

Investigating Gene Expression Changes with EPZ005687: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation of gene expression changes induced by EPZ005687, a potent and selective inhibitor of the EZH2 methyltransferase. We delve into the molecule's mechanism of action, provide detailed experimental protocols for assessing its impact on the transcriptome and epigenome, and present a summary of its effects on gene expression in cancer cell lines. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the S-adenosylmethionine (SAM) binding site of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] In various cancers, including non-Hodgkin's lymphoma, the overexpression or mutation of EZH2 leads to aberrant gene silencing, including the suppression of tumor suppressor genes, thereby promoting cell proliferation and survival.[1][3] this compound competitively inhibits the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels and the subsequent reactivation of silenced genes.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of EZH2. By binding to the SAM pocket of the EZH2 SET domain, this compound prevents the transfer of a methyl group from SAM to H3K27.[2] This leads to a decrease in the repressive H3K27me3 mark on the chromatin, resulting in a more open chromatin state and allowing for the transcriptional reactivation of previously silenced genes. This reactivation of tumor suppressor genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

Mechanism of Action of this compound.

Experimental Protocols

To investigate the effects of this compound on gene expression, a combination of molecular biology techniques is typically employed. Below are detailed protocols for key experiments.

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose appropriate cancer cell lines. For this compound studies, lymphoma cell lines such as WSU-DLCL2 (EZH2 Y641F mutant) and OCI-LY19 (EZH2 wild-type) are commonly used.[4][5]

-

Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

-

Treatment: Seed cells at a desired density. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 100 nM to 10 µM) or DMSO as a vehicle control. The treatment duration can range from 24 to 96 hours or longer, depending on the experimental endpoint.[4]

RNA Sequencing (RNA-Seq)

This protocol outlines the steps for analyzing global gene expression changes following this compound treatment.

-

RNA Extraction:

-

Harvest cells treated with this compound and the DMSO control.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

-

Library Preparation:

-

Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8).

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as RSEM or featureCounts.

-

Perform differential gene expression analysis between this compound-treated and DMSO-treated samples using packages like DESeq2 or edgeR in R.

-

Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

-

Perform pathway and gene ontology analysis on the differentially expressed genes using tools like GSEA or DAVID.

-

Experimental Workflow for RNA-Seq Analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is for identifying the genomic regions with altered H3K27me3 marks upon this compound treatment.

-

Chromatin Preparation:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and input control DNA.

-

Sequence the libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling using a tool like MACS2 to identify regions of H3K27me3 enrichment.

-

Perform differential binding analysis to identify regions with significant changes in H3K27me3 levels between this compound-treated and control samples.

-

Annotate the differential peaks to nearby genes.

-

Western Blotting

This protocol is for validating the reduction in global H3K27me3 levels.

-

Protein Extraction:

-

Harvest cells and extract histones using an acid extraction method.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate the histone extracts on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against total Histone H3 as a loading control.

-

Quantitative Data on Gene Expression Changes

Treatment of cancer cells with this compound leads to significant changes in the gene expression profile. The primary effect is the upregulation of genes previously silenced by EZH2-mediated H3K27me3.

| Cell Line | EZH2 Status | Treatment Concentration | Duration | Key Upregulated Genes | Key Downregulated Genes | Reference |

| WSU-DLCL2 | Y641F Mutant | 1 µM | 96 hours | Tumor suppressor genes, B-cell differentiation markers | Cell cycle progression genes | [4] |

| Pfeiffer | A677G Mutant | 500 nM | 72 hours | Genes involved in apoptosis and cell cycle arrest | Pro-survival genes | [5] |

| OCI-LY19 | Wild-Type | 5 µM | 96 hours | Modest upregulation of some PRC2 target genes | - | [4] |

Note: The specific set of differentially expressed genes can vary depending on the cell line, the specific EZH2 mutation, the concentration of this compound, and the duration of treatment. Comprehensive lists of differentially expressed genes are often available in the supplementary materials of published studies.

Signaling Pathways Modulated by this compound

By inhibiting EZH2, this compound can indirectly influence several cancer-related signaling pathways through the reactivation of key regulatory genes.

Signaling pathways affected by this compound.

Conclusion

This compound is a valuable tool for studying the role of EZH2 and H3K27me3 in gene regulation and cancer biology. The experimental approaches outlined in this guide provide a robust framework for investigating the transcriptomic and epigenetic consequences of EZH2 inhibition. A thorough understanding of the gene expression changes induced by this compound is crucial for the development of targeted epigenetic therapies. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of EZH2 inhibition.

References

Understanding the SAM-competitive inhibition of EPZ005687

An In-depth Technical Guide to the SAM-Competitive Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

A Note on EPZ005687: Initial interest in this compound in the context of PRMT5 is understandable given its classification as a SAM-competitive inhibitor. However, it is crucial to clarify that this compound is a potent and selective inhibitor of the histone methyltransferase EZH2, not PRMT5.[1][2][3][4][5] It competitively binds to the S-adenosylmethionine (SAM) pocket of EZH2, leading to the inhibition of H3K27 methylation.[1][2] This guide will focus on the principles of SAM-competitive inhibition as they apply to PRMT5, a significant therapeutic target in various cancers. We will explore the mechanisms, relevant inhibitors, and the experimental protocols used to characterize them.

Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6][7] This post-translational modification plays a vital role in numerous cellular processes, including gene expression, RNA splicing, and DNA damage repair.[6][8] PRMT5 functions as part of a complex with an essential cofactor, the Methylosome Protein 50 (MEP50), which is required for its enzymatic activity.[6][9][10][11]

The dysregulation and overexpression of PRMT5 are linked to the progression of various malignancies, including lymphoma, glioblastoma, and non-small cell lung cancer, making it a compelling target for anticancer drug development.[2][6][12] One of the primary strategies for inhibiting PRMT5 is through the development of small molecules that compete with its natural cofactor, S-adenosylmethionine (SAM).

The Mechanism of SAM-Competitive Inhibition

S-adenosylmethionine (SAM) is the universal methyl donor for all methyltransferase enzymes, including PRMT5.[3] SAM binds to a specific pocket within the catalytic domain of PRMT5, positioning its methyl group for transfer to a substrate arginine residue. SAM-competitive inhibitors are small molecules designed to bind within this same SAM pocket.[2][12] By occupying the active site, these inhibitors prevent SAM from binding, thereby blocking the methyl transfer reaction and inhibiting the enzyme's function. The potency of these inhibitors often relies on their ability to form favorable interactions within the pocket that are stronger or more stable than those of SAM itself.[2]

Quantitative Data for Representative PRMT5 Inhibitors

The inhibitory potential of SAM-competitive inhibitors is quantified using metrics such as IC50 and Ki values. The IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity.[13][14][15]

| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| EPZ015666 | PRMT5/MEP50 | FlashPlate Assay | 19 | - | [16] |

| LLY-283 | PRMT5 | in vitro enzymatic assay | 22 | - | [2] |

| MTA | PRMT5/MEP50 | FlashPlate Assay | 440 | - | [16] |

| SAH | PRMT5/MEP50 | FlashPlate Assay | 750 | - | [16] |

| Sinefungin | PRMT5/MEP50 | FlashPlate Assay | 360 | - | [16] |

Note: IC50 values are dependent on assay conditions, including substrate and SAM concentrations.

Key Experimental Protocols

Characterizing SAM-competitive inhibitors of PRMT5 involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical PRMT5 Enzymatic Assay

This type of assay directly measures the catalytic activity of the PRMT5/MEP50 complex and the inhibitory effect of test compounds.

Principle: The assay quantifies the transfer of a methyl group from SAM to a specific substrate, typically a histone peptide like H4.[17] The detection of either the methylated product or the S-adenosylhomocysteine (SAH) byproduct serves as a measure of enzyme activity.[17][18]

Generalized Protocol (Radiometric HotSpot™ Assay):

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Reaction Mixture: In a microplate, combine the recombinant human PRMT5/MEP50 complex, a histone H2A or H4 peptide substrate, and the test compound at various concentrations.[16]

-

Reaction Initiation: Add S-adenosyl-L-[methyl-³H]methionine (tritiated SAM) to initiate the methyltransferase reaction.[16]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).[18]

-

Reaction Quenching: Stop the reaction by adding an excess of unlabeled SAM or another quenching agent.

-

Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide.

-

Measurement: Use a scintillation counter to measure the amount of radioactivity incorporated into the substrate.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Symmetric Dimethylarginine (SDMA)

This cell-based assay assesses the on-target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, in cells.[17]

Principle: Cells are treated with the inhibitor, and total protein is extracted. Western blotting is then used with an antibody specific for the SDMA mark to determine if the inhibitor reduces PRMT5-mediated methylation.

Generalized Protocol:

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., a lymphoma cell line) in a culture plate and allow cells to adhere. Treat the cells with a range of concentrations of the PRMT5 inhibitor for a specified period (e.g., 72-96 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for SDMA.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity for SDMA relative to a loading control (e.g., β-actin) to determine the dose-dependent reduction in PRMT5 activity.

Cell Viability Assay

This assay measures the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.

Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured using a colorimetric or luminescent reagent.[17]

Generalized Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach overnight.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor.[17]

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).[17]

-

Reagent Addition: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well.[17]

-

Measurement: Measure the absorbance or luminescence using a microplate reader.[17]

-

Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that reduces cell viability by 50%.[17]

Mandatory Visualizations

PRMT5 Signaling Pathway

Caption: The PRMT5/MEP50 complex utilizes SAM to methylate Histone H4, leading to gene repression.

SAM-Competitive Inhibition Mechanism

Caption: Inhibitor competes with SAM for the PRMT5 binding site, preventing complex formation.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a novel PRMT5 inhibitor from initial hit to lead optimization.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]

- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dismantling the epigenetic alliance: Emerging strategies to disrupt the PRMT5:MEP50 complex for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 14. researchgate.net [researchgate.net]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. benchchem.com [benchchem.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

EPZ005687's impact on histone methylation patterns

An In-depth Technical Guide on the Impact of EPZ005687 on Histone Methylation Patterns

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The addition of methyl groups to histone tails, catalyzed by histone methyltransferases (HMTs), can lead to either transcriptional activation or repression, depending on the specific lysine or arginine residue methylated and the degree of methylation. Dysregulation of histone methylation is a hallmark of various diseases, including cancer, making HMTs attractive therapeutic targets.

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its impact on histone methylation. It is important to clarify at the outset that while the initial topic of interest suggested a connection between this compound and the H3K79 methyltransferase DOT1L, extensive research has firmly established that This compound is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) , the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27). Therefore, this guide will focus on the well-documented effects of this compound on EZH2 and the corresponding H3K27 methylation patterns.

This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

This compound: Mechanism of Action and Selectivity

This compound is a small molecule inhibitor that targets the enzymatic activity of EZH2. It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket within the SET domain of EZH2 and thereby preventing the transfer of a methyl group to its histone substrate.

Inhibitory Activity

This compound demonstrates potent inhibition of EZH2, with similar affinity for both wild-type and certain mutant forms of the enzyme that are prevalent in non-Hodgkin's lymphoma.

| Target Enzyme | Ki (nM) | IC50 (nM) |

| Wild-Type EZH2 | 24 | 54 ± 5 |

| EZH2 (Y641F mutant) | - | - |

| EZH2 (A677G mutant) | ~4.4 (5.4-fold greater affinity than WT) | - |

| Data compiled from multiple sources. |

Selectivity Profile

A key attribute of this compound is its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1.

| Methyltransferase | Selectivity vs. EZH2 |

| EZH1 | ~50-fold |

| 15 other PMTs | >500-fold |

| Data compiled from multiple sources. |

Impact of this compound on Histone H3K27 Methylation

The primary epigenetic consequence of EZH2 inhibition by this compound is a global reduction in the levels of H3K27 di- and trimethylation (H3K27me2/3). This effect has been consistently observed in a variety of cancer cell lines.

| Cell Line | EZH2 Status | Cellular IC50 for H3K27me3 reduction (nM) |

| OCI-LY19 | Wild-Type | 80 |

| WSU-DLCL2 | Y641F mutant | - |

| Pfeiffer | A677G mutant | - |

| G-401 | - | 2900 (EC50) |

| Data compiled from multiple sources. |

The reduction of the repressive H3K27me3 mark at gene promoters by this compound leads to the derepression of EZH2 target genes. This reactivation of silenced genes is a key mechanism behind the anti-proliferative effects of the inhibitor.

Signaling Pathways and Cellular Effects

The inhibition of EZH2 by this compound disrupts the function of the PRC2 complex, leading to significant cellular consequences, particularly in cancer cells that are dependent on EZH2 activity.

Caption: Mechanism of EZH2 Inhibition by this compound.

The primary cellular effects of this compound treatment, especially in EZH2-mutant lymphoma cells, include:

-

Induction of Apoptosis: The compound effectively kills lymphoma cells harboring heterozygous Tyr641 or Ala677 mutations.

-

Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.

Caption: Workflow for Assessing this compound Cellular Effects.

Experimental Protocols

EZH2/PRC2 Enzymatic Assay (Biochemical)

This protocol is adapted from methodologies used to assess the biochemical potency of EZH2 inhibitors.

-

Reaction Buffer Preparation: Prepare a 1X assay buffer containing 20 mM BICINE (pH 7.6), 0.5 mM DTT, 0.005% Bovine Skin Gelatin, and 0.002% Tween-20.

-

Enzyme and Inhibitor Incubation: In a 384-well plate, add 40 µL of 5 nM PRC2 complex (final concentration will be 4 nM) to each well. Add serial dilutions of this compound or DMSO vehicle control. Incubate for 30 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of a substrate mix containing 3H-labeled SAM and a biotinylated H3 peptide substrate (residues 21-44) in assay buffer. Final concentrations of substrates should be at their respective Km values.

-

Reaction Incubation: Incubate the reaction for 90 minutes at room temperature.

-

Quenching: Stop the reaction by adding 10 µL of 600 µM unlabeled SAM.

-

Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. After a 30-minute incubation, wash the plate and measure the incorporation of 3H using a scintillation counter.

-

Data Analysis: Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.

Cellular H3K27me3 Inhibition Assay (ELISA-based)

This protocol outlines a method for quantifying changes in global H3K27me3 levels in cells.

-

Cell Culture and Treatment: Plate cells (e.g., OCI-LY19) in a 96-well plate and allow them to adhere or stabilize. Treat cells with a range of this compound concentrations for a specified period (e.g., 96 hours).

-

Histone Extraction: Lyse the cells and extract histones using a commercially available histone extraction kit or standard acid extraction protocols.

-

ELISA:

-

Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

-

Wash the wells and block with a suitable blocking buffer (e.g., 5% BSA in PBST).

-

Add a primary antibody specific for H3K27me3 and incubate.

-

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash and add a TMB substrate. Stop the reaction with sulfuric acid.

-

Measure the absorbance at 450 nm.

-

-

Normalization: Normalize the H3K27me3 signal to the total amount of histone H3, which can be measured in parallel using an anti-total H3 antibody.

-

Data Analysis: Express the results as a percentage of the DMSO-treated control and determine the IC50 for H3K27me3 reduction.

Cell Viability/Proliferation Assay (MTT Assay)

This is a common colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Drug Treatment: After allowing cells to attach (if adherent), treat them with various concentrations of this compound. Include a vehicle control (DMSO). For long-term proliferation assays (e.g., 11 days), count and re-plate cells at the original density with fresh medium and compound every 3-4 days.

-

MTT Addition: At the desired time points, add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final volume 100 µL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell proliferation.

Summary and Conclusion

This compound is a potent and highly selective inhibitor of the histone methyltransferase EZH2. Its mechanism of action involves the competitive inhibition of the SAM-binding site, leading to a significant and specific reduction in H3K27 methylation. This alteration of the epigenetic landscape results in the derepression of PRC2 target genes, which in turn induces cell cycle arrest and apoptosis in EZH2-dependent cancer cells. The detailed protocols and data presented in this guide provide a framework for researchers to investigate the effects of this compound and other EZH2 inhibitors on histone methylation patterns and cellular phenotypes. The pronounced activity of this compound in preclinical models, particularly those with EZH2 mutations, underscores the therapeutic potential of targeting this key epigenetic regulator in oncology.

Preliminary Studies of EPZ005687 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ005687 is a potent and highly selective small-molecule inhibitor of the human histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including a range of solid tumors, making it a compelling target for therapeutic intervention. While initial studies of this compound focused on its efficacy in hematological malignancies with specific EZH2 mutations, its preliminary investigations in solid tumors have provided a foundational understanding for the broader application of EZH2 inhibitors. This technical guide summarizes the key preclinical findings, experimental methodologies, and underlying signaling pathways related to the preliminary studies of this compound in solid tumors.

Mechanism of Action

This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of the EZH2 SET domain, it directly prevents the transfer of methyl groups from SAM to histone H3K27. This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of EZH2 target genes, which often include tumor suppressors. This targeted inhibition of EZH2's catalytic activity ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.

Preclinical Data in Solid Tumors

The preclinical evaluation of this compound in solid tumors has been explored in several cancer types, with the most comprehensive data available for synovial sarcoma and endometrial cancer.

In Vitro Efficacy

The anti-proliferative activity of this compound has been assessed across various solid tumor cell lines, with IC50 values demonstrating a range of sensitivities.

| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Assay Duration | Reference |

| Aska-SS | Synovial Sarcoma | Wild-Type | 0.72 | 14 days | [1][2] |

| Fuji | Synovial Sarcoma | Wild-Type | 1.5 | 14 days | [1] |

| SYO-1 | Synovial Sarcoma | Wild-Type | 2.1 | 14 days | [1][2] |

| Yamato-SS | Synovial Sarcoma | Wild-Type | 3.5 | 14 days | [1][2] |

| HEC-50B | Endometrial Cancer | High EZH2 | Not explicitly stated for this compound | - | [3] |

| Ishikawa | Endometrial Cancer | High EZH2 | Not explicitly stated for this compound | - | [3] |

| HEC-151 | Endometrial Cancer | Low EZH2 | 23.5 (±7.6) | - | [3] |

| HEC-265 | Endometrial Cancer | Low EZH2 | Not explicitly stated for this compound | - | [3] |

| RD | Rhabdomyosarcoma | - | Significant viability reduction at 20.5 µM | 72 hours | [4] |

| RH30 | Rhabdomyosarcoma | - | Significant viability reduction at 20 µM | 72 hours | [4] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines